N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide typically involves the reaction of nicotinohydrazide with 2-(p-tolyloxy)acetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide can be compared with other similar compounds, such as:
Nicotinohydrazide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isonicotinohydrazide derivatives: These compounds have a similar hydrazide group but differ in their aromatic ring structure, resulting in different reactivity and applications.
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H15N3O3/c1-11-4-6-13(7-5-11)21-10-14(19)17-18-15(20)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
OCKOIKRAMXJLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.